molecular formula C7H5BrFNO B1289073 (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine CAS No. 304876-62-8

(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine

Cat. No.: B1289073
CAS No.: 304876-62-8
M. Wt: 218.02 g/mol
InChI Key: RVIWEEPJDGUIDT-ONNFQVAWSA-N
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Description

(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a bromo and fluoro substituent on a phenyl ring, along with a hydroxylamine functional group

Preparation Methods

The synthesis of (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine typically involves the condensation reaction between 3-bromo-2-fluorobenzaldehyde and hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an appropriate solvent like ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine can be compared with similar compounds, such as:

    N-[(3-Bromophenyl)methylidene]hydroxylamine: Lacks the fluoro substituent, which may affect its reactivity and biological activity.

    N-[(2-Fluorophenyl)methylidene]hydroxylamine: Lacks the bromo substituent, which may influence its chemical properties and interactions.

    N-[(3-Bromo-2-fluorophenyl)methylidene]amine: Lacks the hydroxylamine group, which is crucial for its mechanism of action.

Properties

IUPAC Name

(NE)-N-[(3-bromo-2-fluorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-4,11H/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIWEEPJDGUIDT-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Br)F)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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